Octyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
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Overview
Description
Octyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a long-chain fatty acid ester This compound is derived from eicosatetraenoic acid, which is a polyunsaturated fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of eicosatetraenoic acid with octanol. This reaction is usually catalyzed by an acid or base catalyst under controlled temperature conditions to ensure the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize high-purity eicosatetraenoic acid and octanol, along with efficient catalysts to maximize yield and purity. The reaction conditions are optimized to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Octyl (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidized derivatives.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Hydroperoxides and epoxides.
Reduction: Saturated fatty acid esters.
Substitution: Amides and other ester derivatives
Scientific Research Applications
Octyl (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and oxidation reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized lubricants and surfactants
Mechanism of Action
The mechanism of action of Octyl (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. The compound interacts with molecular targets such as phospholipase A2 and cyclooxygenase enzymes, affecting the production of eicosanoids and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Arachidonic Acid: A polyunsaturated fatty acid with similar structural features but different biological roles.
Eicosapentaenoic Acid: Another polyunsaturated fatty acid with additional double bonds, known for its anti-inflammatory properties.
Linoleic Acid: A shorter-chain polyunsaturated fatty acid with fewer double bonds .
Uniqueness
Octyl (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its long-chain fatty acid moiety and multiple double bonds make it a valuable compound for studying lipid interactions and membrane dynamics .
Properties
CAS No. |
7427-68-1 |
---|---|
Molecular Formula |
C28H48O2 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
octyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C28H48O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-22-24-26-28(29)30-27-25-23-10-8-6-4-2/h11-12,14-15,17-18,20-21H,3-10,13,16,19,22-27H2,1-2H3/b12-11-,15-14-,18-17-,21-20- |
InChI Key |
SNBGYRRBRAGXNX-FORXSXPXSA-N |
Isomeric SMILES |
CCCCCCCCOC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCOC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
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